4-Bromo-3-(hydroxymethyl)benzaldehyde
Description
Significance of Functionalized Benzaldehydes and their Derivatives in Chemical Research
Functionalized benzaldehydes are of paramount importance in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. google.comresearchgate.net The aldehyde functionality is a versatile handle for a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon bond-forming reactions such as the Wittig, aldol, and Grignard reactions. nih.gov The presence of other substituents on the aromatic ring further enhances their utility, allowing for precise control over the final product's electronic and steric properties. This multi-functionality makes substituted benzaldehydes indispensable tools for medicinal chemists who design and synthesize new therapeutic agents. google.com
Role of 4-Bromo-3-(hydroxymethyl)benzaldehyde as a Strategic Building Block
This compound, with its distinct substitution pattern, serves as a strategic building block for creating complex, multi-substituted aromatic compounds. Its commercial availability, as indicated by its CAS number 254744-15-5, makes it a readily accessible starting material for various synthetic endeavors. google.comepo.orgambeed.com The presence of three different functional groups—aldehyde, bromo, and hydroxymethyl—at specific positions on the benzene (B151609) ring allows for a programmed, stepwise functionalization. This is particularly valuable in the synthesis of complex molecules where regioselectivity is crucial. For instance, this scaffold is relevant in the synthesis of substituted benzaldehyde (B42025) derivatives that can act as allosteric modulators of hemoglobin, highlighting its potential in medicinal chemistry. prepchem.com The ability to selectively react one functional group while leaving the others intact for subsequent transformations is a key advantage of this building block.
Overview of Key Reactive Functionalities within this compound
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups:
The Aldehyde Group (-CHO): This group is an electrophilic center, readily undergoing nucleophilic attack. It can be easily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into a variety of other functional groups through reactions like reductive amination to form amines or condensation reactions to form imines and enamines. nih.gov
The Bromo Group (-Br): The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions. More importantly, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position of the ring.
The Hydroxymethyl Group (-CH₂OH): This primary alcohol (or benzylic alcohol) functionality can be oxidized to an aldehyde or carboxylic acid. The hydroxyl group can also be converted into a better leaving group, allowing for nucleophilic substitution, or it can be etherified or esterified. Its presence ortho to the bromine atom can also influence the reactivity of the aromatic ring through steric and electronic effects.
This combination of reactive sites allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures from a single, readily available starting material.
Compound Properties
| Property | Value | Source |
| CAS Number | 254744-15-5 | epo.orgambeed.com |
| Molecular Formula | C₈H₇BrO₂ | ambeed.com |
| Molecular Weight | 215.05 g/mol | epo.org |
| Physical Form | Solid | epo.org |
| Purity | ~97% | epo.org |
| Storage | 2-8°C, Inert atmosphere | epo.org |
Synthetic Pathways to this compound Explored
The synthesis of this compound, a valuable substituted benzaldehyde derivative, can be achieved through various strategic chemical transformations. The key to its preparation lies in the careful introduction of both the aldehyde and hydroxymethyl functional groups onto a brominated benzene ring. This article delves into the primary synthetic methodologies, focusing on the distinct strategies for incorporating each of these crucial moieties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEQREQKSWUZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 4 Bromo 3 Hydroxymethyl Benzaldehyde
Reactivity of the Aldehyde Functionality (–CHO)
The aldehyde group is the most electrophilic site in the molecule, making it a primary target for a wide range of chemical transformations. Its reactivity is central to the synthetic utility of 4-bromo-3-(hydroxymethyl)benzaldehyde.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid, forming 4-bromo-3-(hydroxymethyl)benzoic acid. This transformation is a key step in the synthesis of various derivatives. Care must be taken to select an oxidizing agent that does not also oxidize the primary alcohol functionality.
One effective method for this selective oxidation is the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a catalyst like sodium 2-iodobenzenesulfonate. orgsyn.org By controlling the stoichiometry of Oxone, selective oxidation of an aldehyde to a carboxylic acid can be achieved in excellent yield. orgsyn.org Other common reagents for this transformation include potassium permanganate (KMnO₄) under controlled pH and temperature, or Tollens' reagent.
| Reagent | Conditions | Product | Reference |
| Oxone / Sodium 2-iodobenzenesulfonate | Controlled stoichiometry | 4-bromo-3-(hydroxymethyl)benzoic acid | orgsyn.org |
| Potassium Permanganate (KMnO₄) | Basic, cold | 4-bromo-3-(hydroxymethyl)benzoic acid |
Nucleophilic Addition Reactions
The electrophilic nature of the aldehyde's carbonyl carbon makes it highly susceptible to attack by nucleophiles. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles that readily add to the aldehyde group. This reaction results in the formation of a secondary alcohol upon workup. For example, the reaction of this compound with methylmagnesium bromide would yield 1-(4-bromo-3-(hydroxymethyl)phenyl)ethanol. The high reactivity of these organometallic reagents necessitates careful control of reaction conditions to avoid side reactions, such as reaction with the acidic proton of the hydroxymethyl group. acs.orgrug.nl The use of tetrahydrofuran (THF) as a solvent can facilitate the formation and reaction of Grignard reagents with substituted bromobenzylamines. rsc.org
As discussed in section 3.1.1, hydride reagents are a class of nucleophiles that deliver a hydride ion (H⁻) to the carbonyl carbon. This is the mechanistic basis for the reduction of the aldehyde to a primary alcohol. Common hydride sources include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, NaBH₄ is a milder and more selective reagent, making it suitable for reducing the aldehyde without affecting other functional groups. chemicalbook.com In contrast, LiAlH₄ is a much stronger reducing agent and would likely reduce other functional groups if present.
Condensation Reactions
Condensation reactions involving the aldehyde functionality are crucial for building larger molecular frameworks. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, usually water.
A prime example is the Wittig reaction, which converts aldehydes into alkenes. masterorganicchemistry.comorganic-chemistry.org This reaction involves a phosphonium ylide (a Wittig reagent) attacking the aldehyde. stackexchange.com The resulting intermediate, an oxaphosphetane, then decomposes to form the desired alkene and triphenylphosphine oxide. stackexchange.com By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized from this compound. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgstackexchange.com
Another important condensation reaction is the formation of imines (Schiff bases) through reaction with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. These reactions are often catalyzed by a Brønsted acid. mdpi.com
| Reaction Name | Reagent(s) | Product Type | Reference |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene | masterorganicchemistry.comorganic-chemistry.orgstackexchange.com |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | mdpi.com |
Imine and Enamine Formation
The carbonyl group of this compound readily reacts with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules.
The formation of an imine typically involves the acid-catalyzed condensation of the aldehyde with a primary amine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The general mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the primary amine, proton transfer, and subsequent elimination of a water molecule.
Enamine formation occurs when this compound reacts with a secondary amine, also typically under acidic conditions. Similar to imine formation, a carbinolamine intermediate is initially formed. However, since the nitrogen of a secondary amine is not bonded to a proton that can be eliminated, the subsequent dehydration step involves the removal of a proton from the alpha-carbon (the carbon adjacent to the original carbonyl group), leading to the formation of a C=C double bond conjugated with the nitrogen atom. It is important to note that for enamine formation from an aldehyde like this compound, the aldehyde must first be converted to a ketone-like structure alpha to the forming C=N bond, which is not typical for aldehydes themselves as they lack an alpha-carbon with protons on the carbonyl carbon. Therefore, direct enamine formation is more relevant to ketones. However, in the context of its reactivity, it's a potential transformation to consider in multi-step syntheses.
Table 1: Representative Imine Formation Reactions with Benzaldehyde (B42025) Derivatives
| Amine Reactant | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine | Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), removal of water |
| Secondary Amine (R₂NH) | Enamine | Acid catalyst, removal of water |
Aldol and Related Condensations
This compound, being an aromatic aldehyde without α-hydrogens, can participate as an electrophilic partner in crossed Aldol and related condensation reactions, such as the Claisen-Schmidt condensation. In these reactions, it reacts with an enolizable ketone or aldehyde in the presence of a base or acid catalyst.
In a typical Claisen-Schmidt condensation, a base abstracts an α-proton from a ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a conjugated α,β-unsaturated ketone, commonly known as a chalcone. This dehydration is often spontaneous, driven by the formation of a stable, extended conjugated system.
Table 2: Claisen-Schmidt Condensation of Aromatic Aldehydes with Ketones
| Ketone Reactant | Catalyst | Product Type |
| Acetophenone | NaOH or KOH | α,β-Unsaturated ketone (Chalcone) |
| Acetone | Ba(OH)₂ or NaOH | Divinyl ketone |
| Cyclohexanone | Pyrrolidine (Stork enamine) | α,β-Unsaturated ketone |
Transformations Involving the Hydroxymethyl Group (–CH₂OH)
The hydroxymethyl group of this compound offers another site for a variety of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
Selective Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This allows for the synthesis of difunctional or trifunctional aromatic compounds.
Selective oxidation to the corresponding dialdehyde, 4-bromo-isophthalaldehyde, can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). These reagents are known to oxidize primary alcohols to aldehydes with minimal overoxidation to the carboxylic acid.
For the oxidation to the carboxylic acid, 4-bromo-3-formylbenzoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or nitric acid are commonly employed for this transformation. Careful control of the reaction conditions is necessary to avoid unwanted side reactions.
Table 3: Selective Oxidation of Benzyl Alcohols
| Oxidizing Agent | Product | Typical Conditions |
| Manganese Dioxide (MnO₂) | Aldehyde | Dichloromethane, room temperature |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous solution, heat |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0°C to room temperature |
Derivatization via Esterification and Etherification
The hydroxyl group of the hydroxymethyl moiety can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities into the molecule.
Esterification is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction.
Etherification , commonly carried out via the Williamson ether synthesis, involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding ether.
Table 4: Derivatization of Benzyl Alcohols
| Reaction Type | Reagent | Catalyst/Base | Product |
| Esterification | Acyl Chloride (RCOCl) | Pyridine or Triethylamine | Benzyl Ester |
| Esterification | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP | Benzyl Ester |
| Etherification | Alkyl Halide (R'-X) | Sodium Hydride (NaH) | Benzyl Ether |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.
The conversion of the hydroxymethyl group to a halomethyl group (chloromethyl or bromomethyl) is a key transformation that activates the benzylic position for subsequent nucleophilic substitution reactions.
Reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common method for converting the primary alcohol to a chloromethyl group. The reaction proceeds through a chlorosulfite intermediate.
Similarly, treatment with phosphorus tribromide (PBr₃) is an effective method for the synthesis of the corresponding bromomethyl derivative. This reaction involves the formation of a phosphite ester intermediate which is then displaced by a bromide ion.
Table 5: Halogenation of Benzyl Alcohols
| Halogenating Agent | Product | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Chloromethyl derivative | Pyridine, 0°C to room temperature |
| Phosphorus Tribromide (PBr₃) | Bromomethyl derivative | Diethyl ether or THF, 0°C |
| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Bromomethyl derivative | Dichloromethane, room temperature |
Amination and Other Substitutions
The aldehyde functional group in this compound is a key site for transformations, most notably reductive amination. This powerful reaction provides a direct route to forming secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine, respectively, in the presence of a reducing agent. masterorganicchemistry.comresearchgate.net
The process typically occurs in a one-pot fashion. First, the amine reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation are selected for their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose due to their mild nature and high chemoselectivity. masterorganicchemistry.comharvard.edu
The general scheme for the reductive amination of this compound is as follows:
Reaction with a primary amine (R-NH₂): Leads to the formation of a secondary amine.
Reaction with a secondary amine (R₂NH): Results in the formation of a tertiary amine.
This method is highly versatile and tolerates a wide range of functional groups, making it a robust strategy for introducing nitrogen-containing moieties into the molecular scaffold. organic-chemistry.org
Table 1: Typical Conditions for Reductive Amination
| Amine Type | Reducing Agent | Solvent | Product Type |
| Primary (e.g., Aniline) | NaBH(OAc)₃ | Dichloroethane (DCE), THF | Secondary Amine |
| Secondary (e.g., Piperidine) | NaBH₃CN | Methanol (MeOH) | Tertiary Amine |
| Ammonia (B1221849) (as NH₄OAc) | NaBH(OAc)₃ | Dichloroethane (DCE) | Primary Amine |
Reactivity of the Aryl Bromide Substituent (–Br)
The carbon-bromine bond on the aromatic ring is the focal point for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing aldehyde group enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to both nucleophilic attack and oxidative addition by transition metal catalysts.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromide with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.orgchemistrysteps.com The reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com
In this compound, the strongly electron-withdrawing aldehyde group is para to the bromine atom. This arrangement is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack at the bromine-bearing carbon. libretexts.org The negative charge is delocalized onto the oxygen atom of the aldehyde group through resonance, facilitating the reaction. youtube.com
Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The general mechanism involves:
Addition: A strong nucleophile attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, making the carbon atom more electrophilic.
The aryl bromide moiety of this compound is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C bonds. nih.gov The general catalytic cycle for these processes involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds or connecting aryl groups to vinyl or alkyl fragments. libretexts.org The reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyonedalabs.com
The reaction has a broad substrate scope and is known for its tolerance of various functional groups, including aldehydes and alcohols, making it well-suited for a molecule like this compound. nih.gov A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, allowing for optimization depending on the specific substrates.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (Precatalyst) | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O | 85 |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | Dioxane/H₂O | 90 |
| CataCXium A Pd G3 | (none) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 nih.gov |
Data compiled from various sources on Suzuki-Miyaura reactions of substituted aryl bromides. researchgate.netnih.govikm.org.my
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base, often an amine like triethylamine or a carbonate. wikipedia.orgnih.gov The reaction typically results in the formation of the trans isomer with high selectivity. organic-chemistry.org Phosphine-free catalyst systems have also been shown to be effective. researchgate.net
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgresearchgate.net The standard catalytic system employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base which often serves as the solvent. jk-sci.comorganic-chemistry.org Copper-free protocols have also been developed to avoid the homocoupling of the alkyne partner. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide array of functional groups. jk-sci.com
Table 3: Comparison of Heck and Sonogashira Coupling Reactions
| Feature | Heck Reaction | Sonogashira Coupling |
| Nucleophile | Alkene (e.g., Styrene, Ethyl Acrylate) | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst System | Pd catalyst (e.g., Pd(OAc)₂) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst (e.g., CuI) |
| Base | Triethylamine, K₂CO₃ | Diethylamine, Triethylamine |
| Product | Substituted Alkene | Aryl Alkyne |
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.org This reaction is notable for the high reactivity of the organozinc nucleophiles and its broad scope, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgnih.gov Palladium catalysts, often with phosphine ligands, are typically used to facilitate the coupling. wikipedia.orgorganic-chemistry.org The reaction tolerates functional groups like esters, nitriles, and aldehydes. organic-chemistry.org
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. A key advantage of the Stille reaction is that organostannanes are generally tolerant to air and moisture, and the reaction conditions are typically neutral and mild, which preserves sensitive functional groups on complex molecules. nih.gov A wide variety of palladium catalysts can be employed, with the choice of ligand being crucial for efficient coupling, especially with challenging substrates. nih.gov
Formation of Organometallic Reagents (e.g., Grignard Reagents)
The direct formation of a Grignard reagent from this compound is synthetically challenging due to the presence of functional groups incompatible with the highly nucleophilic and basic nature of organomagnesium compounds. Grignard reagents readily react with both acidic protons and electrophilic carbonyl groups, both of which are present in the target molecule. masterorganicchemistry.comyoutube.com
The primary obstacles include:
Acidic Hydroxyl Proton: The benzylic alcohol's proton is acidic enough to be deprotonated by a Grignard reagent. This acid-base reaction would quench the Grignard reagent as it forms, preventing its accumulation and subsequent use in other reactions. masterorganicchemistry.com
Electrophilic Aldehyde Carbonyl: The aldehyde group is a prime electrophilic site for nucleophilic attack. Any Grignard reagent that does form could immediately react with the aldehyde of a starting material molecule, leading to a complex mixture of byproducts. youtube.commasterorganicchemistry.com
Therefore, a direct reaction with magnesium metal is not a viable pathway for producing the corresponding Grignard reagent. A successful synthesis would necessitate a multi-step approach involving the protection of the incompatible functional groups prior to the insertion of magnesium. A plausible, though theoretical, synthetic sequence would involve:
Protection of the Aldehyde: Conversion of the aldehyde to a non-electrophilic group, such as an acetal (e.g., using ethylene glycol and an acid catalyst).
Protection of the Alcohol: Conversion of the hydroxyl group to a protecting group stable to Grignard formation, such as a silyl ether (e.g., using tert-butyldimethylsilyl chloride).
Grignard Formation: Reaction of the di-protected aryl bromide with magnesium turnings in an appropriate ether solvent, like tetrahydrofuran (THF), to form the desired organometallic reagent. rsc.org
Reaction and Deprotection: Subsequent reaction of the Grignard reagent with a desired electrophile, followed by acidic workup to remove both the acetal and silyl ether protecting groups and reveal the final product.
| Functional Group | Incompatible Property | Reaction with Grignard Reagent |
|---|---|---|
| Benzylic Alcohol (-CH₂OH) | Acidic Proton | Acid-base reaction (deprotonation), quenching the Grignard reagent. |
| Aldehyde (-CHO) | Electrophilic Carbonyl Carbon | Nucleophilic addition, leading to self-condensation or unwanted side products. |
Advanced Synthetic Applications of 4 Bromo 3 Hydroxymethyl Benzaldehyde As a Molecular Scaffold
Construction of Complex Aromatic and Polycyclic Systems
The inherent functionalities of 4-Bromo-3-(hydroxymethyl)benzaldehyde make it an exemplary starting material for synthesizing extended aromatic and polycyclic frameworks. The bromine atom is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl substituents at the C-4 position.
Following the expansion of the aromatic system via cross-coupling, the aldehyde and hydroxymethyl groups serve as secondary reaction sites for cyclization and annulation reactions. The aldehyde can undergo reactions such as Wittig olefination to introduce an exocyclic double bond, which can then participate in pericyclic reactions. Alternatively, intramolecular condensation or Friedel-Crafts-type reactions, often after modification of the hydroxymethyl group, can lead to the formation of fused ring systems, thereby constructing complex polycyclic aromatic hydrocarbons or related structures.
Synthesis of Diversely Functionalized Organic Compounds
The differential reactivity of the three functional groups on the this compound core allows for the synthesis of a diverse library of substituted aromatic compounds. Each functional group can be selectively transformed, leading to a wide range of derivatives.
Aldehyde Group: This group can be easily oxidized to a carboxylic acid, reduced to a second hydroxymethyl group (creating a diol), or converted into an imine through condensation with primary amines. nih.gov These imines, or Schiff bases, are versatile intermediates for the synthesis of other nitrogen-containing compounds. nih.gov
Hydroxymethyl Group: The primary alcohol can be oxidized to regenerate an aldehyde or further to a carboxylic acid. It can also be converted into an ether or ester, or transformed into a better leaving group, such as a bromomethyl group, to facilitate nucleophilic substitution reactions. chemicalbook.com
Bromo Group: The bromine atom is primarily used in metal-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds, effectively replacing the bromine with a variety of functional moieties.
| Functional Group | Reaction Type | Product Functional Group | Typical Reagents |
|---|---|---|---|
| Aldehyde | Oxidation | Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) |
| Aldehyde | Reduction | Alcohol (Hydroxymethyl) | NaBH₄, LiAlH₄ |
| Aldehyde | Reductive Amination | Amine | R-NH₂, NaBH₃CN |
| Aldehyde | Wittig Reaction | Alkene | Ph₃P=CHR |
| Hydroxymethyl | Oxidation | Aldehyde/Carboxylic Acid | PCC, DMP / KMnO₄ |
| Hydroxymethyl | Etherification | Ether | NaH, R-X |
| Bromo | Suzuki Coupling | Aryl/Alkyl | R-B(OH)₂, Pd Catalyst, Base |
| Bromo | Sonogashira Coupling | Alkyne | Terminal Alkyne, Pd/Cu Catalyst, Base |
Precursor in the Development of Heterocyclic Architectures
The strategic placement of reactive sites makes this compound a potent precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.
The synthesis of nitrogen-containing heterocycles can be achieved through multi-step sequences starting from this scaffold.
Pyridines: The aldehyde functionality can be utilized in condensation reactions, such as the Hantzsch or Guareschi pyridine (B92270) syntheses. nih.gov For example, condensation of this compound with a β-ketoester and an ammonia (B1221849) source can lead to highly substituted dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives. nih.govnih.gov
Naphthyridines: These fused heterocyclic systems can be constructed by first forming a pyridine ring and then using the remaining functional groups to build the second ring. For instance, a pyridine ring could be formed via a Kröhnke-type synthesis, followed by elaboration of the hydroxymethyl and bromo groups in a subsequent annulation step to form the second fused pyridine ring.
Indoles: While not a direct precursor in classic indole (B1671886) syntheses like the Fischer or Batcho-Leimgruber methods, the scaffold can be adapted. researchgate.netorgsyn.org For example, a palladium-catalyzed heteroannulation reaction between an ortho-alkynyl aniline (B41778) derivative (prepared from the starting material) could yield a substituted indole. Additionally, the aldehyde group can react directly with indoles in a 1:2 ratio to form bis(indolyl)methanes, which are themselves an important class of bioactive compounds. acs.org
The synthesis of benzofurans is a particularly well-suited application for this scaffold. nih.govorganic-chemistry.org A common and efficient strategy involves a one-pot, two-step process. First, a Sonogashira coupling of the bromine atom with a terminal alkyne is performed using a palladium-copper catalyst system. nih.gov The resulting ortho-alkynyl intermediate then undergoes an intramolecular cyclization, where the nucleophilic oxygen of the hydroxymethyl group attacks the alkyne, leading to the formation of the furan (B31954) ring. This tandem reaction provides a direct route to 2-substituted benzofurans. organic-chemistry.org
| Target Heterocycle | Key Reaction Strategy | Role of Scaffold Functional Groups |
|---|---|---|
| Pyridine | Condensation/Cyclization (e.g., Hantzsch) | Aldehyde acts as the carbonyl component. |
| Indole | Palladium-catalyzed annulation | Bromo and aldehyde groups are modified to create the necessary precursors for cyclization. |
| Benzofuran | Tandem Sonogashira Coupling / Intramolecular Cyclization | Bromo group for coupling, hydroxymethyl group for cyclization. nih.govorganic-chemistry.org |
Integration into Multi-Component Reaction (MCR) Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde group of this compound makes it an excellent component for various MCRs. For example, it can serve as the aldehyde component in the Biginelli reaction, reacting with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. Similarly, it can participate in the Ugi or Passerini reactions, which are powerful tools for generating peptide-like structures and α-acyloxy carboxamides, respectively. The presence of the bromo and hydroxymethyl groups on the resulting MCR products provides further opportunities for post-condensation modifications, allowing for the rapid generation of molecular diversity.
Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds. The hydroxymethyl group of this compound serves as an effective anchor for immobilizing the scaffold onto a solid support, such as a Wang or Rink amide resin. Once attached to the resin, the aldehyde and bromo groups are available for a wide range of chemical transformations. The key advantage of SPOS is that excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the purification process. After the desired synthetic sequence is complete, the final product is cleaved from the resin. This methodology allows for the systematic and efficient construction of a library of analogs based on the 4-bromo-3-formylphenyl scaffold for applications in drug discovery and materials science.
Future Directions and Emerging Research Avenues for 4 Bromo 3 Hydroxymethyl Benzaldehyde
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally responsible. For 4-Bromo-3-(hydroxymethyl)benzaldehyde, research is moving beyond traditional synthetic methods towards greener and more sustainable alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents.
One promising area is the in-situ generation of brominating agents. Traditional bromination often uses molecular bromine (Br₂), a substance that is toxic and hazardous to handle. nih.govmdpi.com Emerging protocols focus on generating bromine or other brominating species directly within the reaction mixture from safer, more stable precursors like potassium bromide (KBr) or hydrobromic acid (HBr) with an oxidant. nih.gov This approach enhances safety and reduces the environmental impact.
Catalytic methods are also at the forefront of green synthesis. The use of catalysts, such as Fe₂O₃/zeolite systems for the bromination of non-activated aromatic rings, points towards more sustainable pathways. researchgate.net These catalytic processes operate under milder conditions and reduce the stoichiometric waste associated with traditional methods.
Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, represents a frontier in green chemistry. While specific biocatalytic routes to this compound are still under exploration, the principles of enzymatic C-H bond functionalization and oxidation could pave the way for highly selective and sustainable production methods in the future.
Future research will likely focus on combining these strategies, for instance, by integrating in-situ reagent generation within catalytic systems, potentially adapted for the specific substitution pattern of the target molecule, starting from precursors like 3-(hydroxymethyl)benzaldehyde.
Exploration of Novel Derivatization and Functionalization Strategies
The true potential of this compound lies in its capacity for selective derivatization at its three functional sites. This multifunctionality allows for the creation of a diverse library of new chemical entities.
The aldehyde group is a gateway to a vast number of chemical transformations. It can be:
Oxidized to a carboxylic acid, creating a new functional handle.
Reduced to a primary alcohol, yielding the corresponding diol.
Engaged in condensation reactions to form imines and hydrazones, which are crucial intermediates in the synthesis of heterocyclic compounds and have been used to generate complex structures. mdpi.com
Used in homologation reactions to form benzylic ketones, expanding the carbon skeleton. nih.gov
The hydroxymethyl group offers another site for modification, primarily through etherification or esterification reactions. For example, Williamson etherification can be used to link the scaffold to other molecular fragments, as demonstrated in the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives from related hydroxybenzaldehydes. researchgate.net
The bromine atom is arguably one of its most valuable features, serving as a linchpin for modern cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Key reactions include:
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a transformation demonstrated with 4-bromobenzaldehyde. wikipedia.org
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.
The strategic placement of these groups allows for sequential or orthogonal functionalization, where one group can be reacted selectively while the others remain protected or inert, enabling the synthesis of highly complex and precisely defined molecules.
Integration into Advanced Materials Science and Polymer Chemistry
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced materials. The presence of the heavy bromine atom is particularly significant for applications in optics and electronics.
A key emerging area is the development of materials exhibiting Room-Temperature Phosphorescence (RTP) . The heavy-atom effect of bromine enhances spin-orbit coupling, which facilitates the transition between singlet and triplet excited states—a prerequisite for phosphorescence. nih.govrsc.org Research has shown that crystal packing and the formation of halogen bonds in bromobenzaldehyde derivatives can suppress non-radiative decay pathways, leading to efficient RTP. nih.govosti.gov this compound serves as an ideal precursor for such phosphorescent materials, which have potential applications in OLEDs, bio-imaging, and chemical sensors. researchgate.netnih.gov
This compound is also a promising building block for creating Covalent Organic Frameworks (COFs) . COFs are porous, crystalline polymers with highly ordered structures. The bifunctional nature of this compound allows it to be incorporated into polymer backbones through reactions of its aldehyde and hydroxymethyl groups. The bromine atom can then be used to tune the electronic properties of the resulting framework or act as a site for post-synthetic modification. Halogen-doped COFs have demonstrated high phosphorescence quantum yields and have been explored as highly efficient oxygen sensors. chemrxiv.org
The table below summarizes the key functional groups of the title compound and their potential roles in materials science.
| Functional Group | Potential Application in Materials Science | Relevant Principles |
| Bromo Group | Inducing Room-Temperature Phosphorescence (RTP) | Heavy-Atom Effect, Spin-Orbit Coupling |
| Formation of Halogen Bonds in Crystalline Solids | Crystal Engineering, Suppression of Non-Radiative Decay osti.gov | |
| Aldehyde Group | Polymerization (e.g., formation of imine-linked COFs) | Dynamic Covalent Chemistry, Porous Materials Synthesis |
| Hydroxymethyl Group | Polymerization (e.g., formation of polyesters/polyethers) | Step-Growth Polymerization, Functional Polymer Synthesis |
Applications in Flow Chemistry and Automated Synthesis
Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. This compound is well-suited for integration into these next-generation platforms.
Flow chemistry , where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for hazardous reactions like bromination. The in-situ generation of bromine from safer precursors can be seamlessly integrated into a flow system, minimizing the volume of hazardous material present at any given time and allowing for precise control over reaction conditions like temperature and mixing. nih.govmdpi.comresearchgate.net This approach is directly applicable to the synthesis of this compound and its derivatives, making their production safer and more scalable. nih.gov
Automated synthesis platforms, which use robotics and pre-packaged reagent cartridges, are revolutionizing the synthesis of compound libraries for drug discovery and materials science. youtube.com In this paradigm, molecules like this compound act as foundational building blocks. amerigoscientific.comwikipedia.org An automated synthesizer could use a cartridge-based system to perform a sequence of reactions—for example, a Suzuki coupling at the bromine position followed by a reductive amination of the aldehyde—to rapidly generate a diverse set of derivatives with minimal manual intervention. youtube.com This technology accelerates the exploration of chemical space and the optimization of molecular properties.
Design and Synthesis of Complex Molecules Utilizing this compound as a Scaffold
The term "building block" aptly describes this compound, as it provides a robust and versatile foundation, or scaffold, for the construction of more elaborate molecular architectures. amerigoscientific.comwikipedia.org Its utility is particularly evident in medicinal chemistry and the synthesis of biologically active compounds, where precise control over the three-dimensional arrangement of functional groups is paramount.
The compound's three distinct functional points allow it to serve as a bifunctional or trifunctional linker . This is especially valuable in fields like DNA-Encoded Library (DEL) technology, where building blocks are used to assemble vast combinatorial libraries of potential drug candidates. nih.govenamine.net The aldehyde can be used for an initial coupling step, followed by diversification at the bromo and hydroxymethyl positions in subsequent cycles.
The ability to perform orthogonal reactions is key. For instance, a chemist could first perform a Sonogashira coupling on the bromine atom, then selectively oxidize the hydroxymethyl group to an acid, and finally form an amide bond, all while leaving the original aldehyde intact for a final condensation step. This step-wise, controlled approach is the essence of using the molecule as a scaffold for total synthesis. nih.gov This strategy allows for the efficient assembly of complex target molecules that would be difficult to create through linear synthesis, making this compound a powerful tool in the synthetic chemist's arsenal. nih.gov
Q & A
Q. What safety protocols should be followed when handling 4-Bromo-3-(hydroxymethyl)benzaldehyde in laboratory settings?
While direct toxicological data for this compound is limited, safety measures for structurally similar brominated benzaldehydes include:
- Eye exposure : Immediate flushing with water for 10–15 minutes and consultation with an ophthalmologist .
- Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing .
- Ingestion : Rinse mouth (if conscious) and seek medical attention . Use personal protective equipment (PPE) and work in a fume hood.
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
Synthesis often involves functional group transformations on brominated aromatic precursors. For analogs:
- Key reagents : Potassium carbonate, dimethylformamide (DMF), and controlled heating (e.g., 80°C) for nucleophilic substitutions .
- Critical conditions : Inert atmosphere (N₂/Ar) to prevent oxidation of aldehyde or hydroxymethyl groups .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : To confirm substitution patterns (e.g., ¹H NMR for aldehyde protons at ~10 ppm) .
- HPLC : Assess purity (>95% by high-performance liquid chromatography) .
- X-ray crystallography : Resolve crystal structure and confirm stereochemistry (e.g., monoclinic systems with P21/c space groups) .
Advanced Research Questions
Q. How does the hydroxymethyl group at the 3-position influence the compound’s reactivity in cross-coupling reactions?
The hydroxymethyl group:
- Electronic effects : Acts as an electron-donating group, activating the benzene ring for electrophilic substitutions .
- Steric effects : May hinder bulky reagents from accessing the bromine at the 4-position, requiring tailored catalysts (e.g., Pd-based systems) . Comparative studies with 3-methyl or 3-fluoro analogs show reduced yields in Suzuki-Miyaura couplings due to steric hindrance .
Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic aromatic substitutions?
Discrepancies may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity versus protic solvents .
- Catalyst choice : Cu(I) vs. Pd(0) catalysts yield different regioselectivity in Ullmann or Buchwald-Hartwig reactions . Systematic screening of conditions and real-time monitoring (e.g., in situ IR) is recommended .
Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?
- Docking studies : Map interactions between aldehyde/hydroxymethyl groups and target enzymes (e.g., hydrolases or kinases) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs . Experimental validation via enzyme inhibition assays is critical .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Separate organic phases using ethyl acetate/water .
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
Q. How do researchers mitigate decomposition of the aldehyde group during storage or reactions?
- Storage : Keep at 0–6°C under inert gas to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) or store as a dimethyl acetal derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
